molecular formula C22H22N2O4 B3323929 2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 17655-95-7

2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No. B3323929
CAS RN: 17655-95-7
M. Wt: 378.4 g/mol
InChI Key: MVDMWLANUKRBLO-UHFFFAOYSA-N
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Description

2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a chemical compound that has been of interest to researchers in the field of organic chemistry due to its unique properties. This compound is a tetraone derivative of benzo[lmn][3,8]phenanthroline, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound has been of interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

Organic Semiconductor Devices

The compound has been identified as a potential n-type organic semiconductor . The charge mobility of the compound, which is a crucial factor in semiconductor devices, has been studied using density functional theory and Marcus Charge Transfer Theory . The compound shows high charge mobility, which makes it a promising candidate for use in organic semiconductor devices .

Organic Light-Emitting Diodes (OLEDs)

The compound’s molecular arrangement and noncovalent interactions greatly influence the charge mobility in OLEDs . This makes it a potential candidate for use in the development of more efficient OLEDs .

Organic Photovoltaics (OPVs)

Similar to OLEDs, the compound’s properties also influence the charge mobility in OPVs . This suggests that it could be used in the development of more efficient organic solar cells .

Organic Field-Effect Transistors (OFETs)

The compound’s properties could also be leveraged in the development of OFETs . Its high charge mobility could potentially lead to the creation of more efficient transistors .

Synthesis of Substances

The compound is used in the laboratory for the synthesis of substances . Its specific properties make it a valuable component in various chemical reactions .

Research & Development

Given its unique properties, the compound is of significant interest in scientific research and development . It’s being studied for its potential applications in various fields, including electronics and materials science .

properties

IUPAC Name

6,13-dibutyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-5-11-23-19(25)13-7-9-15-18-16(10-8-14(17(13)18)20(23)26)22(28)24(21(15)27)12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDMWLANUKRBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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